molecular formula C22H13Cl4NO3 B5215361 4,5,6,7-Tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione

4,5,6,7-Tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione

Cat. No.: B5215361
M. Wt: 481.1 g/mol
InChI Key: XGTSLCZVBRGYHU-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and a methoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under controlled conditions to ensure the formation of the desired indene-dione scaffold. The reaction mixture is often stirred at elevated temperatures under a nitrogen atmosphere to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indene-dione derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

4,5,6,7-Tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrachloro-1,3-isobenzofurandione
  • 4,5,6,7-Tetrachloro-2-benzofuran-1,3-dione
  • 4,5,6,7-Tetrachloro-2-(2-(3-hydroxy-1-oxo-1H-cyclopenta[b]naphthalen-2-yl)quinolin-4-yl) isoindoline-1,3-dione

Uniqueness

4,5,6,7-Tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4,5,6,7-tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl4NO3/c1-30-13-9-7-12(8-10-13)27-22(11-5-3-2-4-6-11)20(28)14-15(21(22)29)17(24)19(26)18(25)16(14)23/h2-10,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTSLCZVBRGYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2(C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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